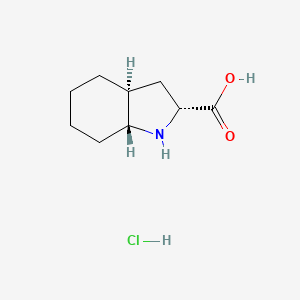
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is a cyclic amino acid derivative with the molecular formula C9H15NO2·HCl. This compound is known for its role as an intermediate in the synthesis of various bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors like trandolapril .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl typically involves the reaction of cyclohexyl aziridine with dialkyl malonate. This reaction produces a trans-fused 3-alkylcarbonyl-octahydro-indol-2-one, which is then decarbonylated at the 3-position. The resulting trans-octahydro-indol-2-one is converted to an optionally protected carboxylic acid group .
Industrial Production Methods
Industrial production methods for this compound often involve the use of phosphorous pentachloride and dichloromethane to prepare 3-chlorine-2-amino-propionic acid methyl ester hydrochloride. This intermediate is then reacted with methylbenzene and acetyl chloride to produce 3-chlorine-2-acetyl amino-propionic acid methyl ester hydrochloride. Further reactions with DMF (Dimethyl Formamide) and 1-pyrrole cyclohexene yield 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid, which is finally converted to (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various derivatives of indole and carboxylic acids, which are valuable intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with enzymes.
Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of trandolapril, it undergoes peptide coupling with N-(1-ethoxycarbonyl)-3-phenylpropyl-S-alanine using dicyclohexylcarbodiimide and 1-hydroxybenzotriazole as coupling agents. This reaction forms the active ACE inhibitor, which blocks the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3aR,7aS)-Octahydroindole-2-carboxylic acid: This compound is similar in structure but lacks the hydrochloride salt form.
cis-1,2,3,6-tetrahydro-1H-indole-2-carboxylic acid: Another cyclic amino acid with similar properties.
Uniqueness
(2S,3aR,7aS)-1H-octahydroindole-2-carboxylic acid HCl is unique due to its specific stereochemistry and its role as a key intermediate in the synthesis of ACE inhibitors. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for industrial applications .
Eigenschaften
Molekularformel |
C9H16ClNO2 |
|---|---|
Molekulargewicht |
205.68 g/mol |
IUPAC-Name |
(2R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6-8,10H,1-5H2,(H,11,12);1H/t6-,7+,8+;/m0./s1 |
InChI-Schlüssel |
PONAUWFRJYNGAC-HNPMAXIBSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@@H](C1)C[C@@H](N2)C(=O)O.Cl |
Kanonische SMILES |
C1CCC2C(C1)CC(N2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Methyl-3-oxo-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-2(3H)-yl)propanoic acid](/img/structure/B13025781.png)
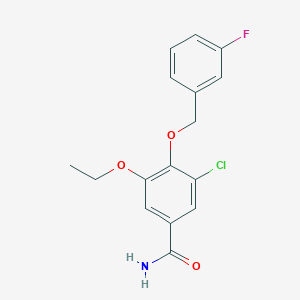
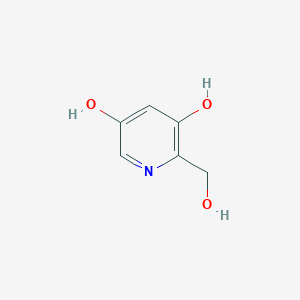
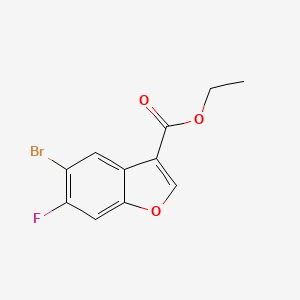

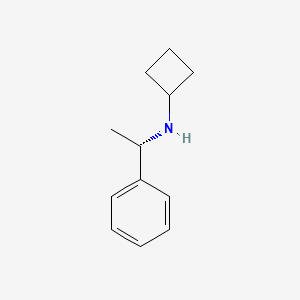
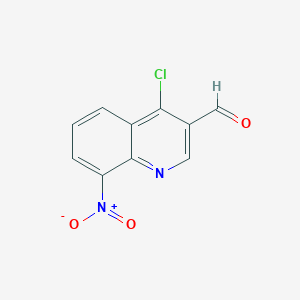
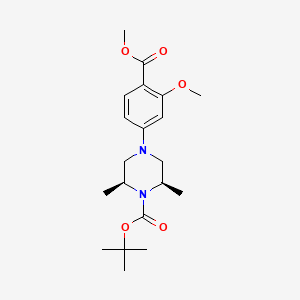

![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
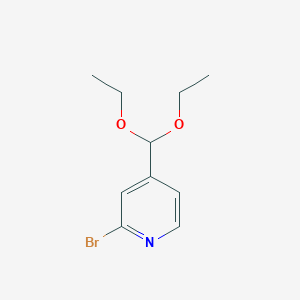

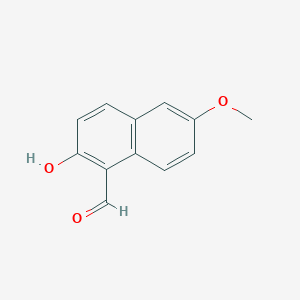
![7-Methoxypyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13025871.png)
